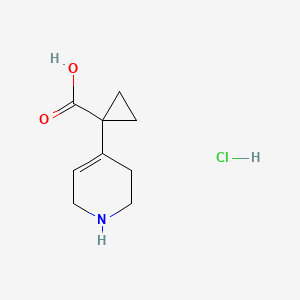
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring attached to a carboxylic acid group and a tetrahydropyridine moiety, making it a unique structure for studying chemical reactivity and biological activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the hydrogenation of pyridine derivatives under specific conditions using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Cyclopropane Ring Formation: The cyclopropane ring is often introduced via cyclopropanation reactions, which can be achieved using diazo compounds in the presence of metal catalysts like rhodium or copper.
Coupling of the Two Moieties: The final step involves coupling the tetrahydropyridine and cyclopropane moieties through a carboxylation reaction, typically using reagents like carbon dioxide (CO2) and a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can further reduce the tetrahydropyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of carboxylate or ketone derivatives.
Reduction: Conversion to piperidine derivatives.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid
- 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxamide
- Cyclopropane-1-carboxylic acid derivatives
Uniqueness
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to the combination of the strained cyclopropane ring and the tetrahydropyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for research in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
1-(1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8(12)9(3-4-9)7-1-5-10-6-2-7;/h1,10H,2-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXNXBBCDPRKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[(2Z)-6-acetamido-2-{[2-(4-methylbenzenesulfonamido)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)
amine](/img/structure/B2929225.png)
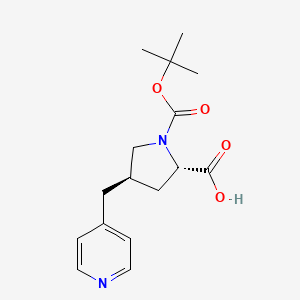
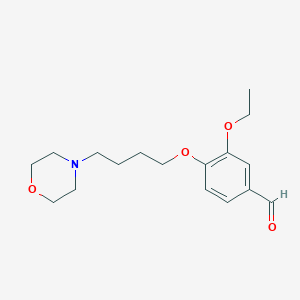
![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)
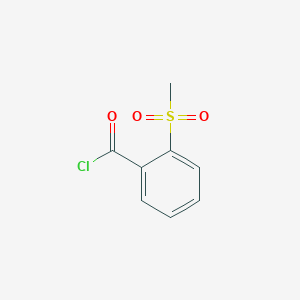
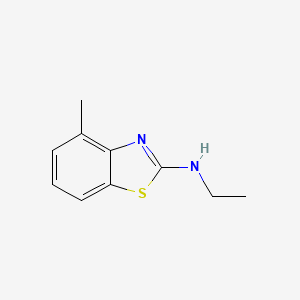
![(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2929235.png)
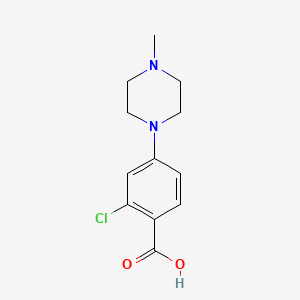
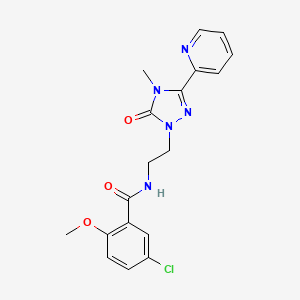
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
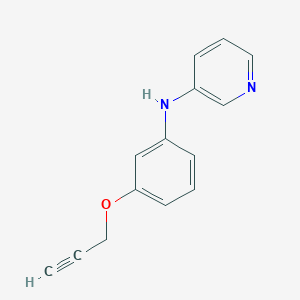
![Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate](/img/structure/B2929241.png)
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
